molecular formula C9H15NO2S B13253661 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol

2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol

Cat. No.: B13253661
M. Wt: 201.29 g/mol
InChI Key: ZWEOSJWHMNZLDP-UHFFFAOYSA-N
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Description

2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H15NO2S and a molecular weight of 201.29 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, connected to an aminoethoxyethanol moiety. The presence of both the thiophene ring and the aminoethoxyethanol group imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol typically involves the reaction of thiophene-2-carbaldehyde with 2-(2-aminoethoxy)ethanol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature may contribute to its specific chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2-[2-(thiophen-2-ylmethylamino)ethoxy]ethanol

InChI

InChI=1S/C9H15NO2S/c11-4-6-12-5-3-10-8-9-2-1-7-13-9/h1-2,7,10-11H,3-6,8H2

InChI Key

ZWEOSJWHMNZLDP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCCOCCO

Origin of Product

United States

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